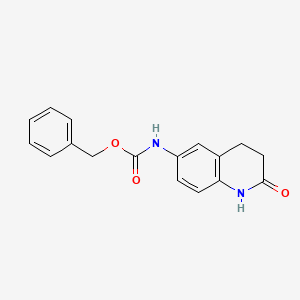

Benzyl (2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

Description

Propriétés

IUPAC Name |

benzyl N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c20-16-9-6-13-10-14(7-8-15(13)19-16)18-17(21)22-11-12-4-2-1-3-5-12/h1-5,7-8,10H,6,9,11H2,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQNHORIBSNMGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often include elevated temperatures and the use of an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as solvent-free conditions and environmentally benign catalysts, is also being explored to make the production process more sustainable .

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl (2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming tetrahydroquinoline derivatives.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities depending on the functional groups introduced .

Applications De Recherche Scientifique

Antimicrobial Properties

Benzyl (2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate has been investigated for its antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains due to their ability to inhibit bacterial cell wall synthesis or interfere with metabolic pathways. Research indicates that modifications to the benzyl group can enhance activity against specific pathogens.

Modulation of Chemokine Receptors

Recent studies highlight the compound's potential in modulating chemokine receptors, which play a crucial role in immune responses. The unique structural features of this compound may influence its interaction with these receptors, making it a candidate for developing new immunotherapeutics .

Anticancer Activity

The quinoline scaffold is known for its anticancer properties. This compound has been evaluated for its ability to induce apoptosis in cancer cells. Preliminary studies suggest that it may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of this compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The structure–activity relationship analysis indicated that modifications to the benzyl group could enhance efficacy .

Case Study 2: Chemokine Receptor Modulation

Research utilizing molecular docking simulations revealed that this compound binds effectively to chemokine receptors CXCR4 and CCR5. These findings suggest potential applications in treating diseases characterized by chronic inflammation or cancer metastasis .

Mécanisme D'action

The mechanism of action of Benzyl (2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses .

Comparaison Avec Des Composés Similaires

Structural Analogs and Core Modifications

Key structural analogs differ in their core heterocycles or substituent patterns. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties

Key Observations :

Implications :

- The tetrahydroquinolinone scaffold, combined with carbamate or peptide groups, appears critical for enzyme inhibition. The absence of activity in the dihydropyridine analog underscores the importance of the fused bicyclic system.

Activité Biologique

Benzyl (2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a tetrahydroquinoline core fused with a carbamate group. Its molecular formula is C23H24N2O2, with a molecular weight of approximately 376.45 g/mol. The structural features contribute to its reactivity and interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C23H24N2O2 |

| Molecular Weight | 376.45 g/mol |

| Core Structure | Tetrahydroquinoline |

This compound exhibits various biological activities through several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways. For instance, it may interact with cholinesterases, affecting neurotransmitter levels and signaling pathways .

- Receptor Modulation : It can modulate the activity of specific receptors, influencing cellular responses and gene expression. This interaction is crucial for its potential therapeutic effects in neurodegenerative diseases .

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways.

Biological Activity Studies

Several studies have investigated the biological activity of this compound, focusing on its therapeutic potential.

Anticancer Studies

Research has highlighted the compound's ability to inhibit cancer cell proliferation. For example:

- Case Study 1 : A study demonstrated that the compound could reduce the viability of breast cancer cells by inducing apoptosis and cell cycle arrest at specific phases.

- Case Study 2 : Another investigation revealed that it effectively inhibited the growth of various cancer cell lines through modulation of signaling pathways related to cell survival and proliferation.

Neuroprotective Effects

The compound's interaction with cholinergic systems suggests its potential for treating neurodegenerative diseases:

- Case Study 3 : In vitro experiments showed that this compound could enhance acetylcholine levels by inhibiting acetylcholinesterase activity. This effect may contribute to improved cognitive functions in models of Alzheimer's disease .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include:

- Formation of the Quinoline Core : Utilizing a Pfitzinger reaction to create the tetrahydroquinoline structure.

- Benzylation : The core is then benzylated using benzyl bromide under basic conditions.

- Carbamoylation : Finally, the compound is formed through the reaction with appropriate carbamoyl chlorides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.